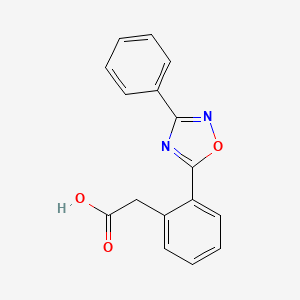
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a compound that features a benzeneacetic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a phenyl group. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, material science, and as energetic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to form the 1,2,4-oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution can introduce halogenated or nitro groups.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparación Con Compuestos Similares
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole (Furazan): Known for its use in high-energy materials due to its stability and positive heat of formation.
1,3,4-Oxadiazole: Exhibits different pharmacological activities and is used in various medicinal applications.
Uniqueness: Benzeneacetic acid, 2-(3-phenyl-1,2,4-oxadiazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
104907-29-1 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-12-8-4-5-9-13(12)16-17-15(18-21-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
NGYBITGMQVARCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


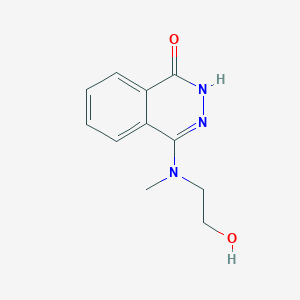

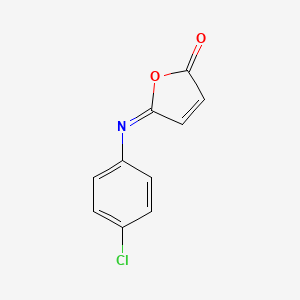
![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)
![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
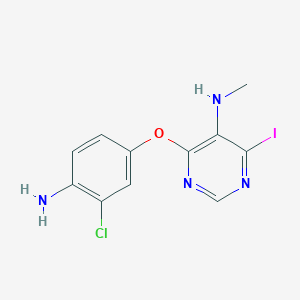

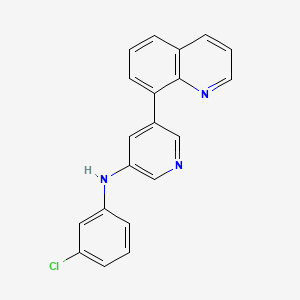
![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)
![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
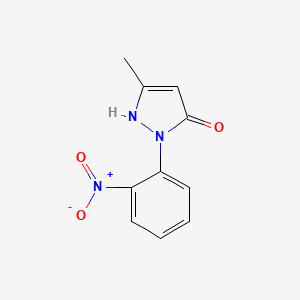
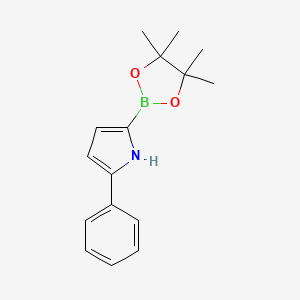
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
